![molecular formula C18H18BrClN4O2 B2903509 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide CAS No. 1808407-82-0](/img/structure/B2903509.png)
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyridine family and is known for its unique properties that make it useful in various applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in various biological processes. It is also believed to have an effect on cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in various biological processes. It has also been shown to have an effect on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the role of various proteins and enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity to cells.
Zukünftige Richtungen
There are many potential future directions for research involving 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. Some of these directions include:
1. Studying the role of this compound in various disease models to identify potential therapeutic targets.
2. Developing new derivatives of this compound to improve its efficacy and reduce its toxicity.
3. Studying the effect of this compound on various cell signaling pathways to identify potential new drug targets.
4. Developing new methods for synthesizing this compound to improve its yield and reduce its cost.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide involves several steps. The first step involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-carbamoylpiperidin-1-yl)phenyl)boronic acid to form the desired compound. The final step involves the bromination of the compound using N-bromosuccinimide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is widely used in scientific research. It is used as a tool compound to study the role of various proteins and enzymes in various biological processes. It is also used in drug discovery research to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN4O2/c19-12-9-13(16(20)22-10-12)18(26)23-14-3-1-2-4-15(14)24-7-5-11(6-8-24)17(21)25/h1-4,9-11H,5-8H2,(H2,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUESSNOHVLYBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

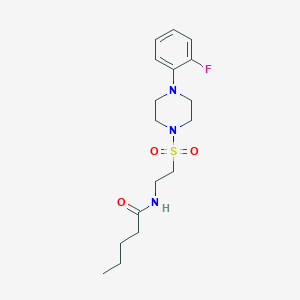
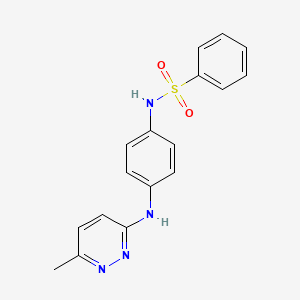
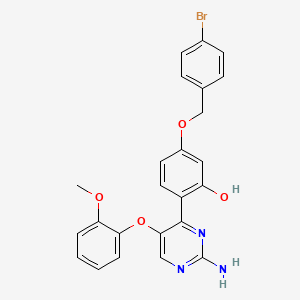
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)
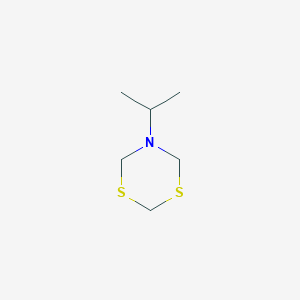

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)
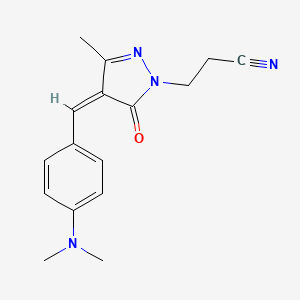
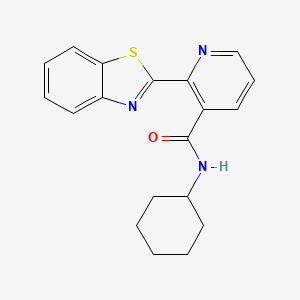
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)
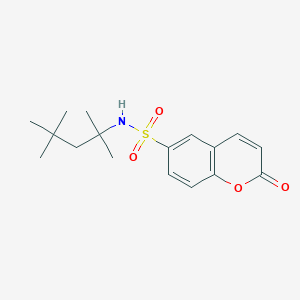
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)
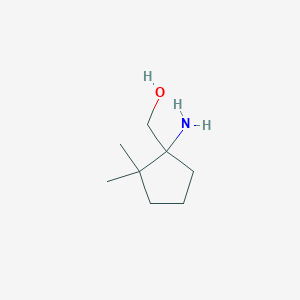
![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)